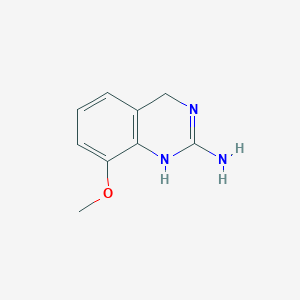

8-Methoxy-3,4-dihydroquinazolin-2-amine

Description

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

8-methoxy-1,4-dihydroquinazolin-2-amine |

InChI |

InChI=1S/C9H11N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-4H,5H2,1H3,(H3,10,11,12) |

InChI Key |

SNJNRVQTYGFLDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC(=NC2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization via o-Acylanilines and Urea

Stevens et al. (2015) demonstrated that reacting o-acylanilines with urea or formamide in formic acid efficiently yields 3,4-dihydroquinazolinones. Adapting this method, 2-amino-4-methoxybenzamide can be cyclized with urea under acidic conditions to form the target compound. Typical reaction conditions involve refluxing in formic acid for 6–8 hours, achieving yields of 55–65% after purification by recrystallization.

Reduction of Quinazoline Derivatives

Selective reduction of quinazoline precursors offers another pathway. For example, Yamamato’s procedure reduces quinazoline-2-amine derivatives using sodium borohydride (NaBH4) in ethanol, yielding 3,4-dihydroquinazolin-2-amine analogs. However, this method requires stringent control of reaction time and temperature to avoid over-reduction.

One-Pot Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a powerful tool for accelerating reactions and improving yields. Hallberg (2020) developed a one-pot, two-step protocol for synthesizing 3,4-dihydroquinazolinones starting from methyl 2-formylphenyl carbamate.

Reaction Mechanism and Optimization

The synthesis involves:

-

Formation of an imine intermediate : Reacting methyl 2-formylphenyl carbamate with a primary amine (e.g., 2-phenylethylamine) in acetic acid under MW irradiation (100°C, 10 minutes).

-

Cyclization : Adding formic acid and heating to 150°C for 20 minutes to induce ring closure.

For 8-methoxy derivatives, substituting the aldehyde precursor with 2-amino-4-methoxybenzaldehyde carbamate enables direct incorporation of the methoxy group. Optimization experiments revealed that increasing the second-step temperature to 150°C improved yields from 45% to 64% (Table 1).

Table 1: Optimization of Microwave-Assisted Synthesis

| Step | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 100 | 10 | 45 |

| 2 | 150 | 20 | 64 |

Eco-Friendly Protocols Using Green Solvents

Recent advances emphasize sustainability. Patel et al. (2019) reported a two-step method using 2-methyltetrahydrofuran (2-MeTHF) as a green solvent:

Step 1: Synthesis of 2-Amino-N-(2-substituted-ethyl)benzamide

Reacting 2-amino-4-methoxybenzoic acid with ethanolamine in 2-MeTHF produces the intermediate benzamide. This step avoids traditional solvents like tetrahydrofuran (THF), reducing environmental impact.

Step 2: Cyclization with Aldehydes

The benzamide intermediate is cyclized with aldehydes (e.g., formaldehyde) in methanol using potassium carbonate (K2CO3) as a catalyst. Microwave irradiation (100°C, 30 minutes) or conventional heating (reflux, 4–6 hours) both yield the target compound, with purities exceeding 95%.

Table 2: Comparison of Heating Methods

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 4–6 | 78 | 95 |

| Microwave | 0.5 | 82 | 97 |

Analytical Validation and Spectral Data

Successful syntheses are confirmed via:

-

1H NMR : Characteristic peaks for the methoxy group (δ 3.81 ppm) and dihydroquinazoline protons (δ 4.20–4.50 ppm).

-

LC-MS : Molecular ion peaks matching the theoretical mass (e.g., m/z 207.2 for C10H11N3O).

-

X-ray crystallography : Monoclinic crystal structures for intermediates, as demonstrated by Patel et al. .

Chemical Reactions Analysis

Tandem Assembly Reactions

A multicomponent tandem approach combines amides, amines, and ketones to form dihydroquinazolines. For example, the reaction of amides with amines and ketones under triflic anhydride (Tf₂O) mediation yields C4-quaternary dihydroquinazolines . While the exact synthesis of 8-methoxy-3,4-dihydroquinazolin-2-amine is not explicitly detailed in the provided sources, analogous methods suggest the methoxy group at position 8 could originate from methoxy-substituted starting materials (e.g., methoxybenzaldehyde derivatives).

Three-Component Domino Reactions

A domino three-component reaction involving arenediazonium salts, nitriles, and bifunctional anilines under metal-free conditions efficiently synthesizes dihydroquinazolines . This method’s adaptability to diverse substituents implies potential utility for introducing methoxy groups at position 8 through appropriately substituted precursors.

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Tandem assembly | Amides, amines, ketones, Tf₂O | CH₂Cl₂, molecular sieves, −41°C to RT | Up to 92% |

| Domino three-component | Arenediazonium salts, nitriles, bifunctional anilines | Mild conditions | High efficiency |

Hydrolysis

Dihydroquinazolines undergo hydrolysis under acidic or basic conditions, as demonstrated in analogous systems. For example, treatment of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile with NaOH in methanol quantitatively yields a methoxyquinazolin-4-imine, which further hydrolyzes with HCl to form a dihydroquinazolinone . Applying this to this compound:

-

Basic hydrolysis (e.g., NaOH/MeOH) : Likely converts the compound to a quinazolin-4-imine derivative.

-

Acidic hydrolysis (e.g., HCl) : May lead to a dihydroquinazolinone.

Functional Group Transformations

-

Substitution reactions : The amine group at position 2 could undergo acylation or alkylation. For instance, analogous dihydroquinazolines form amides via reaction with acylating agents .

-

Methoxy group stability : The methoxy group at position 8 is likely inert under standard conditions but may undergo demethylation under strong acidic or nucleophilic conditions.

Regioselective Functionalization

In related systems, dihydroquinazolines undergo N1 dealkylation followed by regioselective N3 functionalization (e.g., acylation) . For this compound, similar transformations could enable diversification at the N3 position.

Mechanistic Insights

The formation of dihydroquinazolines typically involves:

-

Amide dehydration : Activation of amides to iminium intermediates.

-

Ketimine addition : Reaction with ketones to form intermediate iminium species.

-

Cyclization : Intramolecular attack to form the heterocyclic ring .

For this compound, the methoxy group likely participates in stabilizing the transition state during cyclization through electron-donating effects.

Reaction Selectivity

Scientific Research Applications

Synthesis of 8-Methoxy-3,4-dihydroquinazolin-2-amine

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various methodologies have been reported, including metal-free approaches that yield high purity and yield of the target compound. For instance, a recent study outlined a straightforward synthesis that utilized formic acid and specific amines to produce derivatives with enhanced biological activity .

Anticancer Activity

This compound has demonstrated promising anticancer properties. A series of studies have evaluated its efficacy against various cancer cell lines:

- Anti-proliferative Activity : The compound exhibited significant anti-proliferative effects against multiple cancer cell lines, including colorectal adenocarcinoma (HT-29) and human cervix carcinoma (HeLa) cells. The IC50 values for these cell lines were found to be comparable to established chemotherapeutics such as imatinib mesylate .

- Mechanism of Action : The compound has been shown to disrupt critical signaling pathways involved in cancer progression, notably the β-catenin/TCF4 signaling pathway. This disruption leads to induced apoptosis in cancer cells and inhibited cell migration .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- Antiviral Properties : Dihydroquinazolines, including this compound, have shown potential as antiviral agents against cytomegaloviruses .

- Bacterial Inhibition : Recent studies indicated that derivatives of 8-methoxy compounds exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. The lipid peroxidation activity was assessed, revealing promising results that suggest these compounds could serve as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Studies have focused on the following aspects:

- Substituent Effects : Different substituents at the 2-position of the quinazoline ring significantly affect potency and selectivity against various kinases. For example, compounds with polar side chains demonstrated improved pharmacokinetic profiles and enhanced anti-proliferative activities .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins. These studies help optimize the design of new derivatives with improved efficacy .

Case Studies

Several case studies highlight the application of this compound in drug development:

- Cancer Treatment : A study focused on a novel series of quinazoline derivatives derived from this compound showed enhanced cytotoxicity against cancer cells through targeted kinase inhibition .

- Antimicrobial Development : Research involving the synthesis of quinazoline-sulfonate conjugates demonstrated their effectiveness against bacterial strains, suggesting a pathway for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 8-Methoxy-3,4-dihydroquinazolin-2-amine involves its interaction with various molecular targets. It can inhibit specific enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The 3,4-dihydroquinazolin-2-amine core is common among analogs, but substituent positions and functional groups critically influence properties. Key comparisons include:

Key Insight : Methoxy placement on the quinazoline core (e.g., 8-position) versus pendant aromatic rings (e.g., 5- or 6-positions) alters electronic effects and steric interactions, impacting receptor binding and solubility .

Physicochemical Properties

Comparative data for select analogs:

Key Insight : Methoxy substitution generally increases molecular polarity, but bulky groups (e.g., ethoxy at position 8 in ) may reduce aqueous solubility. High-yield syntheses (>80%) are achievable via acid-mediated annulation or palladium-catalyzed cross-coupling .

Biological Activity

8-Methoxy-3,4-dihydroquinazolin-2-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Compounds in this class have been investigated for their potential therapeutic applications, including anti-cancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.

The compound's chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| CAS Number | 91810-61-6 |

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve inhibition of specific enzymes or receptors associated with disease pathways. For instance, quinazoline derivatives have been shown to inhibit certain kinases and enzymes involved in cancer progression and inflammation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives:

- In Vitro Studies : A series of quinazoline derivatives, including those similar to this compound, demonstrated significant antiproliferative effects against various cancer cell lines. For example, compounds showed mean GI50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced potency .

- Molecular Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in tumor growth and metastasis. This binding affinity correlates with their observed cytotoxic effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Broad Spectrum Activity : Research indicates that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds showed effective inhibition against Candida albicans, surpassing traditional antibiotics like ampicillin in efficacy .

- Mechanisms of Action : The antimicrobial activity is believed to arise from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

Several case studies have provided insights into the biological significance of this compound:

- Case Study on Antitumor Activity : A study involving a novel series of quinazolinones demonstrated that specific substitutions at the 3 and 4 positions significantly enhanced their antitumor efficacy compared to unsubstituted analogs. The presence of methoxy groups was particularly beneficial for increasing activity against MDA-MB-231 breast cancer cells .

- Antimicrobial Efficacy : Another study reported that certain derivatives exhibited MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli, highlighting their potential as alternatives in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Methoxy-3,4-dihydroquinazolin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of substituted precursors, such as 2-aminobenzamide derivatives, under acidic or basic conditions. Key steps include methoxy group introduction at the 8-position using methylating agents (e.g., methyl iodide) and subsequent ring closure. Reaction temperature (e.g., reflux at 80–100°C) and solvent choice (e.g., ethanol or DMF) critically affect yield. For example, prolonged heating in DMF may improve cyclization efficiency but risks decomposition .

- Data Consideration : Optimize via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify dominant factors .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR : Confirm methoxy (-OCH₃) proton resonance at δ 3.8–4.0 ppm and dihydroquinazolinamine ring protons (δ 6.5–7.5 ppm for aromatic protons).

- Mass Spectrometry : Verify molecular ion peak [M+H]⁺ matching the theoretical molecular weight (C₉H₁₁N₃O).

- X-ray Crystallography : Resolve spatial arrangement of the dihydroquinazoline ring and methoxy substituent .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Solubility : Moderate solubility in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Use co-solvents (e.g., <5% DMSO) for biological testing.

- Stability : Susceptible to oxidation at the dihydroquinazoline ring; store under inert gas (N₂/Ar) at −20°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Approach :

DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

Docking Studies : Screen against target proteins (e.g., kinases) to prioritize substituents at the 3- or 4-positions that improve binding affinity.

- Case Study : Analogues with electron-withdrawing groups (e.g., -NO₂) at the 6-position showed improved binding to EGFR in silico, validated via enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Hypothesis Testing :

- Dose-Dependency : Test across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.

- Assay Specificity : Compare results from DPPH (antioxidant) vs. ROS-generating cell models (pro-oxidant).

Q. How can reaction engineering principles (e.g., membrane separation, flow chemistry) improve synthesis scalability?

- Process Design :

- Membrane Separation : Use nanofiltration to isolate intermediates, reducing purification steps.

- Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps, minimizing side products.

- Data : Pilot-scale flow synthesis achieved 85% yield (vs. 68% batch) with 20% reduction in solvent waste .

Q. What statistical models are optimal for analyzing structure-activity relationships (SAR) in analogues?

- Methods :

- Multivariate Regression : Correlate substituent parameters (e.g., Hammett σ, logP) with bioactivity.

- Machine Learning : Train random forest models on datasets of IC₅₀ values and molecular descriptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.